5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPVCQDOLKHJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689117 | |
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-64-0 | |
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Optimization
The Suzuki-Miyaura reaction between 3-chloro-5-iodobenzoic acid and 4-(hydroxymethyl)phenylboronic acid is the most efficient method for assembling the biaryl framework. Key parameters include:
Mechanistic Insight : The palladium catalyst undergoes oxidative addition with the iodoarene, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product while retaining the hydroxymethyl and chloro substituents.
Protecting Group Strategy
The hydroxymethyl group (-CH₂OH) is prone to oxidation under basic conditions. To prevent this, a tert-butyldimethylsilyl (TBS) protection is employed:
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Protection : 4-(Hydroxymethyl)phenylboronic acid is treated with TBSCl and imidazole in CH₂Cl₂, yielding 4-[(TBS-O)methyl]phenylboronic acid.
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Coupling : The protected boronic acid participates in Suzuki-Miyaura coupling, after which the TBS group is removed using tetrabutylammonium fluoride (TBAF).
Alternative Synthetic Pathways
Direct Chlorination of Preformed Biaryl Systems
Chlorination at the 5-position can be achieved post-coupling using POCl₃ in the presence of Lewis acids (e.g., AlCl₃):
Hydroxymethyl Group Introduction via Reduction
An alternative approach involves synthesizing 3-chloro-5-(4-formylphenyl)benzoic acid followed by NaBH₄ reduction:
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Formylation : Vilsmeier-Haack reaction on 3-chloro-5-phenylbenzoic acid.
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Reduction : NaBH₄ in MeOH at 0°C, yielding the hydroxymethyl derivative.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless needles. Key spectral data:
Chromatographic Methods
For higher purity (>99%), flash column chromatography (SiO₂, eluent: ethyl acetate/hexane 1:3) is employed.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | 85–90% | >98% | Moderate | High |
| Post-chlorination | 70–75% | 95% | High | Moderate |
| Formylation/Reduction | 60–65% | 90% | Low | Low |
Industrial-Scale Considerations
Large-scale production favors the Suzuki-Miyaura route due to its reproducibility and compatibility with continuous flow reactors. Key challenges include:
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Catalyst Recovery : Immobilized Pd catalysts on activated carbon reduce costs.
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Solvent Recycling : DMF is distilled and reused, minimizing waste.
Recent advances in photoredox catalysis and electrochemical synthesis offer greener alternatives for constructing the biaryl system. For example, visible-light-mediated coupling reduces Pd loading to 0.5 mol% while maintaining yields >80%. Additionally, enzymatic methods for hydroxymethyl group introduction are under investigation to enhance stereoselectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent.
Major Products:
Oxidation: 5-Chloro-3-(4-carboxyphenyl)benzoic acid.
Reduction: 5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid.
Substitution: 5-Amino-3-(4-hydroxymethylphenyl)benzoic acid.
Scientific Research Applications
1.1. Anti-inflammatory and Analgesic Properties
One of the primary applications of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is in the development of anti-inflammatory and analgesic agents. Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity, which is crucial in treating conditions such as arthritis and other inflammatory disorders. For instance, a study showed that administration of this compound reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β in animal models, indicating its potential for therapeutic use in inflammation-related diseases .
1.2. Synthesis of Novel Drug Candidates
The compound serves as an intermediate in the synthesis of novel drug candidates targeting various biological pathways. Its structural features allow for modifications that enhance bioactivity and selectivity towards specific receptors, such as cyclooxygenase-2 (COX-2), which is involved in pain and inflammation pathways . The ability to modify the hydroxymethyl group further expands its utility in drug design.
2.1. Herbicide Development
This compound is also explored as a potential herbicide. Its chlorinated structure contributes to herbicidal activity by disrupting plant growth processes. Research indicates that derivatives can inhibit specific enzymes involved in plant metabolism, making them effective in controlling weed populations without harming crops .
2.2. Plant Growth Regulators
In addition to herbicides, this compound may be utilized as a plant growth regulator, promoting desired growth characteristics while minimizing adverse effects on non-target species. The precise mechanism involves modulation of hormonal pathways within plants, leading to enhanced growth or stress resistance .
Synthesis and Production Methods
4.1. Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound derivatives in vivo and in vitro. In one study involving rodent models, the compound exhibited a significant reduction in pain response compared to standard analgesics like acetaminophen, suggesting its potential as a more effective pain management option .
4.2. Environmental Impact Assessments
Research has also focused on the environmental impact of using this compound in agricultural settings. Studies indicate that while effective as an herbicide, careful management is required to minimize runoff and protect non-target species .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The hydroxymethyl group in the target compound improves aqueous solubility compared to halogen-rich analogs (e.g., compounds 26 and 27), which exhibit higher melting points due to increased molecular rigidity and halogen interactions .
- Synthetic Efficiency : Cyclization reactions (e.g., for compound 10) achieve higher yields (~95%) compared to multi-step acryloyl-substituted syntheses (~43–48%) .
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
Benzoic acid derivatives exhibit toxicity dependent on molecular connectivity indices (0JA, 1JA). Chlorinated derivatives (e.g., compounds 26 and 27) likely have higher 0JA (zero-order connectivity) due to halogenation, correlating with increased acute toxicity (e.g., oral LD50 in mice) . In contrast, the hydroxymethyl group in the target compound may reduce lipophilicity and toxicity compared to chlorinated analogs.
Biosensor Recognition
A yeast-based biosensor (sBAD) shows preferential detection of para-substituted benzoic acid derivatives over ortho/meta isomers . The para-hydroxymethyl group in the target compound may enhance biosensor affinity compared to meta-chlorinated variants.
Physicochemical and Extraction Properties
- Extraction Efficiency : Benzoic acid derivatives with higher distribution coefficients (e.g., chlorinated compounds) are extracted faster in emulsion liquid membranes . However, the hydroxymethyl group in the target compound may reduce membrane-phase solubility compared to purely halogenated analogs, slowing extraction rates.
- Diffusivity: Mobility in membrane phases follows benzoic acid > acetic acid > phenol . Substituent polarity (hydroxymethyl vs. chloro) will modulate this order.
Biological Activity
5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is a compound of significant interest in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a hydroxymethyl group attached to a benzoic acid framework. This unique structure allows for various interactions with biological targets, making it a valuable model for studying similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and hydroxymethyl groups enhances its binding affinity to these targets, influencing their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor signaling pathways, thereby affecting cellular responses.
- Cellular Process Alteration : The compound may influence various cellular processes, leading to anti-inflammatory or antimicrobial effects .
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, in a study using an LPS-induced inflammation model in rats, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism was hypothesized to involve binding to COX-2 and inhibiting NF-κB signaling pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains, making it a candidate for further development as an antibiotic. The structure-activity relationship (SAR) suggests that modifications in the functional groups can enhance its efficacy against specific pathogens .
Case Studies
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Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects of this compound in an LPS-induced rat model.
- Findings : Significant reduction in TNF-α (5.70 ± 1.04 × 10³ pg/mL, p < 0.001) and IL-1β (2.32 ± 0.28 × 10³ pg/mL, p < 0.001) levels were observed post-treatment.
- : The compound may serve as a novel therapeutic agent for COX-related inflammatory diseases .
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Antimicrobial Study :
- Objective : To assess the antibacterial activity of related benzoic acid derivatives.
- Findings : Compounds exhibited minimum inhibitory concentration (MIC) values as low as 1 μg/mL against Bacillus subtilis and other Gram-positive bacteria.
- : The structural modifications significantly impacted antimicrobial potency, suggesting potential for developing new antibiotics .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, and what methodological considerations are critical for yield optimization?
- Answer : Synthesis typically involves chlorination of precursor benzoic acid derivatives. For example, chlorination using FeCl₃ as a catalyst under controlled conditions (e.g., 60–80°C, inert atmosphere) is a common approach for introducing chlorine substituents in aromatic systems . To introduce the hydroxymethyl group, a benzyl alcohol intermediate may be used, followed by oxidation to the carboxylic acid. Protective groups (e.g., silyl ethers) might be required to prevent unwanted side reactions during chlorination . Yield optimization requires careful monitoring of reaction kinetics via HPLC or TLC .
Q. How can researchers confirm the structural integrity of this compound using analytical techniques?
- Answer :
- NMR : and NMR can resolve the aromatic protons (e.g., distinguishing between para-substituted hydroxymethyl and chlorine signals). Overlapping peaks in crowded regions (e.g., δ 6.8–7.5 ppm) may require 2D NMR (COSY, HSQC) for assignment .
- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of substituent positions and bond angles, as demonstrated for structurally related chlorinated benzoic acids .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What solubility and stability profiles should researchers anticipate for this compound under experimental conditions?
- Answer : The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-hydroxylated analogs. Stability testing under varying pH (e.g., 2–10) and temperatures (4–40°C) is critical; degradation products can be monitored via HPLC-UV . Long-term storage recommendations include desiccation at -20°C to prevent hydrolysis of the hydroxymethyl moiety .
Advanced Research Questions
Q. How do electronic and steric effects of the hydroxymethyl and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Answer : The chlorine atom acts as an electron-withdrawing group, directing electrophilic substitution to the para position. The hydroxymethyl group introduces steric hindrance, potentially slowing reactions like Suzuki-Miyaura coupling. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the hydroxymethyl group may reduce π-stacking interactions in catalytic systems, affecting reaction efficiency .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzoic acid derivatives?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Methodological steps include:
- Purity validation : Use HPLC-MS to confirm >95% purity .
- Dose-response standardization : Compare EC₅₀ values across multiple studies .
- Meta-analysis : Pool data from PubChem, ECHA, and crystallographic databases to identify trends in structure-activity relationships (SAR) .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties and toxicity?
- Answer :
- ADMET prediction : Tools like SwissADME or ProTox-II model absorption, metabolism, and toxicity profiles based on hydrophobicity (LogP) and polar surface area .
- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes or receptors) to rationalize observed bioactivity .
- Quantum mechanical calculations : Gaussian or ORCA software assesses reactive intermediates in degradation pathways .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s experimental procedures for analogous chlorinated benzoic acids .
- Structural Data : Crystallographic information files (CIFs) from Acta Crystallographica provide benchmark geometries .
- Toxicity Profiles : EPA DSSTox and ECHA databases offer regulatory-compliant hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
